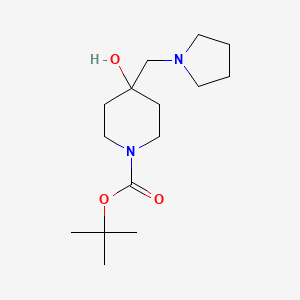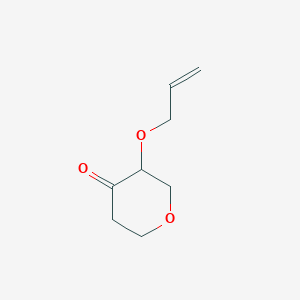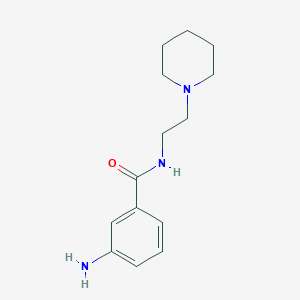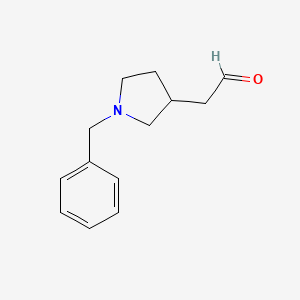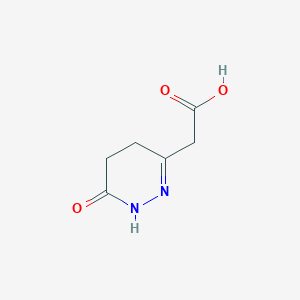
4-(5-Chloro-pyridin-2-yloxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyridin-2-yl)oxybenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 5-chloropyridin-2-yloxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloropyridin-2-yl)oxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridin-2-ol and 4-formylphenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Procedure: The 5-chloropyridin-2-ol is reacted with 4-formylphenol under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(5-chloropyridin-2-yl)oxybenzaldehyde can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyridin-2-yl)oxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(5-Chloropyridin-2-yl)oxybenzoic acid.
Reduction: 4-(5-Chloropyridin-2-yl)oxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloropyridin-2-yl)oxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-(5-chloropyridin-2-yl)oxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyridin-3-yl)oxybenzaldehyde
- 4-(3-Chloropyridin-4-yl)oxybenzaldehyde
- 4-(4-Chloropyridin-5-yl)oxybenzaldehyde
Uniqueness
4-(5-Chloropyridin-2-yl)oxybenzaldehyde is unique due to the specific positioning of the chlorine atom and the pyridine ring. This positioning can influence the compound’s reactivity and its interactions with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-(5-chloropyridin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-6-12(14-7-10)16-11-4-1-9(8-15)2-5-11/h1-8H |
InChI Key |
GCSHYSDZURBRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


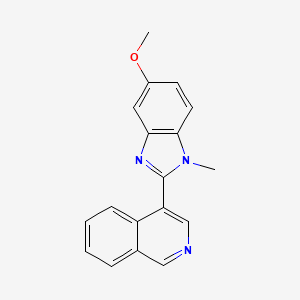
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)
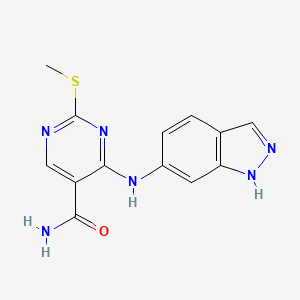


![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
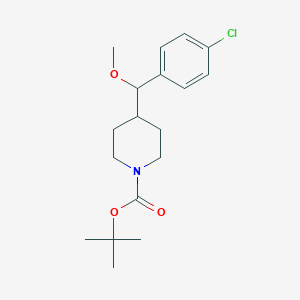
![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
